5-bromo-7-nitro-1-benzofuran-2-carboxylic acid
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Overview
Description
5-bromo-7-nitro-1-benzofuran-2-carboxylic acid is a benzofuran derivative characterized by the presence of bromine and nitro functional groups. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-nitro-1-benzofuran-2-carboxylic acid typically involves the reaction of 5-bromo-1-benzofuran with nitrophenol to obtain the substituted product. This product is then subjected to reduction and esterification steps to yield the final compound .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as free radical cyclization and proton quantum tunneling has been reported to enhance the efficiency of benzofuran ring construction .
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-nitro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group.
Substitution: Halogen substitution reactions are common, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Halogen exchange reactions often employ reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various halogens .
Scientific Research Applications
5-bromo-7-nitro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-7-nitro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis, leading to cell death in cancer cells or inhibition of microbial growth . The nitro group plays a crucial role in its antimicrobial activity by generating reactive nitrogen species that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-benzofuran-2-carboxylic acid: Lacks the nitro group, resulting in different biological activities.
7-nitro-1-benzofuran-2-carboxylic acid: Lacks the bromine atom, affecting its chemical reactivity and biological properties.
Uniqueness
5-bromo-7-nitro-1-benzofuran-2-carboxylic acid is unique due to the presence of both bromine and nitro groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound in medicinal chemistry and pharmaceutical research .
Properties
CAS No. |
1221448-67-4 |
---|---|
Molecular Formula |
C9H4BrNO5 |
Molecular Weight |
286 |
Purity |
95 |
Origin of Product |
United States |
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